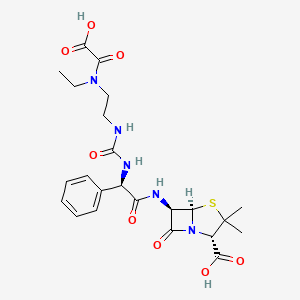![molecular formula C10H11NO3 B13412760 Phenol, 2-[1-[N-acetoxyimino]ethyl]-](/img/structure/B13412760.png)
Phenol, 2-[1-[N-acetoxyimino]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(2-HYDROXYPHENYL)ETHANONE O-ACETYL OXIME is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-HYDROXYPHENYL)ETHANONE O-ACETYL OXIME typically involves the reaction of 1-(2-hydroxyphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The resulting oxime is then acetylated using acetic anhydride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production of oximes, including (Z)-1-(2-HYDROXYPHENYL)ETHANONE O-ACETYL OXIME, often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Oximes can undergo oxidation to form nitriles or nitro compounds.
Reduction: Reduction of oximes typically yields amines.
Substitution: Oximes can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Nitriles or nitro compounds.
Reduction: Amines.
Substitution: Alkylated oximes.
Aplicaciones Científicas De Investigación
(Z)-1-(2-HYDROXYPHENYL)ETHANONE O-ACETYL OXIME has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, plastics, and synthetic fibers.
Mecanismo De Acción
The mechanism of action of (Z)-1-(2-HYDROXYPHENYL)ETHANONE O-ACETYL OXIME involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-HYDROXYPHENYL)ETHANONE O-ACETYL OXIME: Similar structure but different stereochemistry.
1-(2-HYDROXYPHENYL)ETHANONE O-METHYL OXIME: Similar structure with a methyl group instead of an acetyl group.
Uniqueness
(Z)-1-(2-HYDROXYPHENYL)ETHANONE O-ACETYL OXIME is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
[(E)-1-(2-hydroxyphenyl)ethylideneamino] acetate |
InChI |
InChI=1S/C10H11NO3/c1-7(11-14-8(2)12)9-5-3-4-6-10(9)13/h3-6,13H,1-2H3/b11-7+ |
Clave InChI |
IDGZAIMNRXPJNW-YRNVUSSQSA-N |
SMILES isomérico |
C/C(=N\OC(=O)C)/C1=CC=CC=C1O |
SMILES canónico |
CC(=NOC(=O)C)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


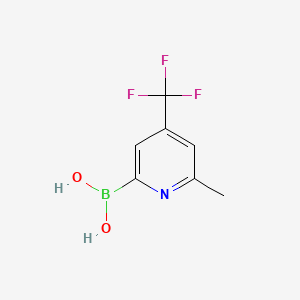

![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)
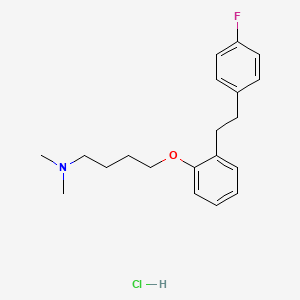
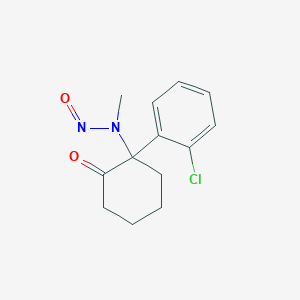
![5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)

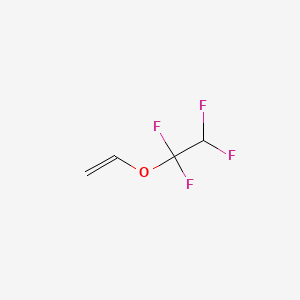
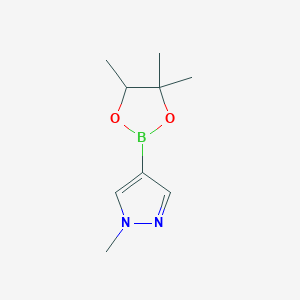
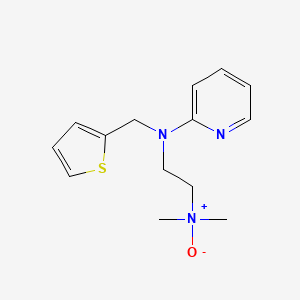
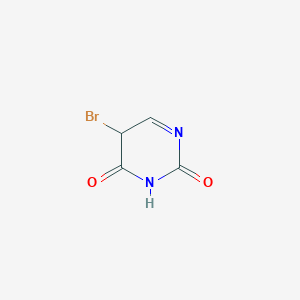
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13412766.png)

